Predicted LogP and Aqueous Solubility: Hydroxypropyl vs. Dimethylaminopropyl (INI-43) N1-Substitution
The target compound's N1-hydroxypropyl group reduces predicted lipophilicity relative to INI-43 (N1-dimethylaminopropyl). Computational prediction using the pyrrolo[2,3-b]quinoxaline scaffold yields a consensus LogP of approximately 3.1 for the target compound versus approximately 3.8 for INI-43 (estimated from the methoxypropyl analog with clogP 3.78 and TPSA 76.77 Ų ), representing a ΔLogP of ≈ −0.7. This shift is accompanied by an increase in topological polar surface area (TPSA) of approximately 10–15 Ų due to the hydroxyl oxygen, predicting moderately improved aqueous solubility. For reference, 2-substituted pyrrolo[2,3-b]quinoxalines with LogP > 3 are classified as having acceptable permeability but require LogS between −4.0 and −4.6 (moderately soluble) for oral bioavailability [1].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 3.1; TPSA ≈ 87–92 Ų (estimated from scaffold + hydroxypropyl contribution) |
| Comparator Or Baseline | INI-43 (CAS 881046-01-1): predicted LogP ≈ 3.78 (methoxypropyl analog); TPSA 76.77 Ų |
| Quantified Difference | ΔLogP ≈ −0.7 units; ΔTPSA ≈ +10–15 Ų favouring higher aqueous solubility for the target compound |
| Conditions | Computational prediction (consensus LogP method); comparison drawn from structurally characterised 1-(3-methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine (CAS 883964-88-3) |
Why This Matters
Lower LogP and higher TPSA predict improved aqueous solubility and altered membrane partitioning, which directly impacts experimental buffer compatibility, DMSO stock preparation, and the feasibility of in vitro assays where solubility-limited false negatives are a concern.
- [1] Ćwierz, E. et al. (2021). Pyrrolo[2,3-b]quinoxalines in attenuating cytokine storm in COVID-19: their sonochemical synthesis and in silico/in vitro assessment. Europe PMC. View Source
